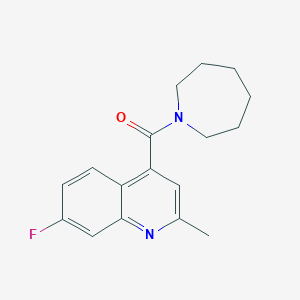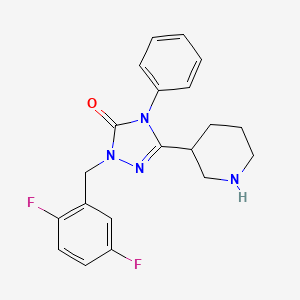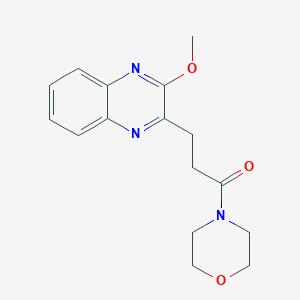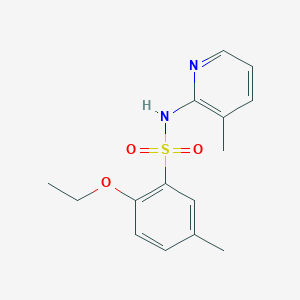![molecular formula C18H22N2O3S B5359001 (5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B5359001.png)
(5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one: is a synthetic organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a morpholine ring, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 2,6-dimethylmorpholine with 4-ethoxybenzaldehyde to form an intermediate, which is then cyclized with a thioamide to yield the final thiazolone product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions: (5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolone derivatives.
Substitution: Substituted thiazolone derivatives with various functional groups.
科学研究应用
Chemistry: In chemistry, (5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry: Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of (5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes, leading to antimicrobial effects.
相似化合物的比较
2,6-Dimethylmorpholine: Shares the morpholine ring but lacks the thiazolone and ethoxyphenyl groups.
4-Ethoxybenzaldehyde: Contains the ethoxyphenyl group but lacks the thiazolone and morpholine rings.
Thiazolone Derivatives: Compounds with similar thiazolone structures but different substituents.
Uniqueness: (5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is unique due to its combination of a thiazolone ring, a morpholine ring, and an ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-22-15-7-5-14(6-8-15)9-16-17(21)19-18(24-16)20-10-12(2)23-13(3)11-20/h5-9,12-13H,4,10-11H2,1-3H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDYNNPNMOCMFW-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)

![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)

![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)


![1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5358967.png)
![[(Z)-[(E)-8-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-6-methyloct-5-en-2-ylidene]amino]urea](/img/structure/B5358969.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5358985.png)
![(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one](/img/structure/B5358988.png)
![7-hydroxy-8-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5359004.png)
![(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5359014.png)
